N-(9-ethylcarbazol-3-yl)morpholine-4-carboxamide
Overview
Description
N-(9-ethylcarbazol-3-yl)morpholine-4-carboxamide is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability
Preparation Methods
The synthesis of N-(9-ethylcarbazol-3-yl)morpholine-4-carboxamide typically involves the reaction of 9-ethylcarbazole with morpholine and a carboxylating agent. One common method involves the thermal fusion of the carbamate ester with morpholine . The reaction conditions usually require elevated temperatures and may involve the use of catalysts to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
N-(9-ethylcarbazol-3-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or carbazole moieties can be substituted with other functional groups.
Scientific Research Applications
N-(9-ethylcarbazol-3-yl)morpholine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s.
Biological Research: The compound’s interactions with various biological targets make it a candidate for further studies in pharmacology and toxicology.
Mechanism of Action
The exact mechanism of action of N-(9-ethylcarbazol-3-yl)morpholine-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as acetylcholinesterase, by binding to the active site and inhibiting its activity. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which may help alleviate symptoms of cognitive decline in neurodegenerative diseases .
Comparison with Similar Compounds
N-(9-ethylcarbazol-3-yl)morpholine-4-carboxamide can be compared with other carbazole derivatives and morpholine-containing compounds:
Carbazole Derivatives: Compounds like 9H-carbazole and its derivatives are known for their photochemical properties and are used in similar applications in materials science.
Morpholine Derivatives: Compounds containing the morpholine moiety, such as N-ethyl morpholine, are studied for their biological activities, including their role as receptor agonists.
Indole Derivatives: Indole compounds with N-ethyl morpholine moieties have been studied for their anti-inflammatory and analgesic properties.
Properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)morpholine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-2-22-17-6-4-3-5-15(17)16-13-14(7-8-18(16)22)20-19(23)21-9-11-24-12-10-21/h3-8,13H,2,9-12H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOFTARJKUMVFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)N3CCOCC3)C4=CC=CC=C41 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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